molecular formula C8H6N4O4 B8355995 5-Amino-6-nitroquinazolin-2,4-dione

5-Amino-6-nitroquinazolin-2,4-dione

Número de catálogo: B8355995
Peso molecular: 222.16 g/mol
Clave InChI: IFKVQPLLRNVABD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Amino-6-nitroquinazolin-2,4-dione is a synthetic quinazoline derivative of significant interest in medicinal chemistry and anticancer research. Quinazoline-based compounds are a privileged scaffold in drug discovery, renowned for their ability to interact with a range of biological targets, particularly protein kinases . This compound is specifically designed for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Potential Research Applications and Value: Quinazoline derivatives are extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The 4-anilinoquinazoline motif is a common structural feature in several FDA-approved anticancer drugs, such as erlotinib and gefitinib, which work by blocking the ATP-binding site of the tyrosine kinase domain, thereby inhibiting cell proliferation and inducing apoptosis . The specific substitution pattern of this compound suggests its potential for exploration as a novel EGFR inhibitor or as a precursor for the synthesis of more complex targeted therapies. Researchers may utilize this compound as a key intermediate in the synthesis of hybrid molecules. The strategy of conjugating quinazoline with other pharmacophores, such as pyrimidine, is a recognized approach to develop novel agents with enhanced efficacy and potential to overcome drug resistance . The functional groups present on this core structure allow for further chemical modifications, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Handling and Storage: Researchers should handle this compound with appropriate precautions in a laboratory setting. Consult the safety data sheet (SDS) before use. Store in a cool, dry place, protected from light.

Propiedades

Fórmula molecular

C8H6N4O4

Peso molecular

222.16 g/mol

Nombre IUPAC

5-amino-6-nitro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H6N4O4/c9-6-4(12(15)16)2-1-3-5(6)7(13)11-8(14)10-3/h1-2H,9H2,(H2,10,11,13,14)

Clave InChI

IFKVQPLLRNVABD-UHFFFAOYSA-N

SMILES canónico

C1=CC(=C(C2=C1NC(=O)NC2=O)N)[N+](=O)[O-]

Origen del producto

United States

Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-Amino-6-nitroquinazolin-2,4-dione has been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit notable activity against a range of pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

  • A study synthesized various derivatives of this compound and tested their efficacy against common bacterial strains. The results showed that some derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
Compound Bacterial Strain MIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli16
Compound CCandida albicans64

Anticancer Properties

The compound has also been studied for its anticancer effects. Its ability to inhibit cell proliferation in various cancer cell lines has been documented.

Case Study: Anticancer Activity

  • In vitro studies demonstrated that this compound and its derivatives induce apoptosis in cancer cells via the activation of specific signaling pathways. The compound was shown to significantly reduce cell viability in breast and colon cancer cell lines .
Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis via caspase activation
HCT116 (Colon Cancer)15Cell cycle arrest

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition

  • The compound was tested against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Results indicated that it acts as a competitive inhibitor, which could lead to its use in developing anti-cancer or anti-parasitic drugs .
Enzyme Inhibition Type Ki (µM)
Dihydrofolate ReductaseCompetitive0.5

Potential in Neurological Disorders

Recent studies have suggested that the compound may have neuroprotective effects, making it a candidate for treating neurological disorders.

Case Study: Neuroprotective Effects

  • Research demonstrated that this compound protects neuronal cells from oxidative stress-induced damage. This effect was attributed to the compound's ability to modulate antioxidant enzyme activity .
Model System Protective Effect Mechanism
Neuronal Cell LineSignificantModulation of antioxidant enzymes

Synthesis and Derivative Development

The synthesis of this compound and its derivatives has been optimized to enhance yield and purity.

Synthesis Overview

  • Various synthetic routes have been developed, focusing on improving the efficiency of producing this compound while maintaining its biological activity .

Comparación Con Compuestos Similares

Imidazolidin-2,4-dione Derivatives ()

Structural Similarities :

  • Core Heterocycle : Unlike the quinazoline core, imidazolidin-2,4-dione derivatives (e.g., IM-3, IM-7) feature a five-membered imidazolidine ring with two ketone groups.
  • Substituents : Both classes incorporate aryl substituents (e.g., phenyl, 4-ethylphenyl) at positions 3 and 3.

Key Differences :

  • Synthesis: Imidazolidin-2,4-diones are synthesized via Strecker synthesis using amino acids and aryl isocyanates, yielding 70–74% efficiency . In contrast, quinazolin-2,4-diones may require different pathways, such as cyclization of anthranilic acid derivatives.
  • Pharmacological Effects: IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) exhibits CNS activity, including antinociceptive properties, while IM-7 shows acute cardiovascular effects in rats. The nitro and amino groups in 5-Amino-6-nitroquinazolin-2,4-dione may confer distinct biological interactions due to the larger aromatic core .

Table 1: Comparison with Imidazolidin-2,4-diones

Compound Core Structure Substituents Synthesis Method Key Properties
This compound Quinazoline-2,4-dione C5-amino, C6-nitro Not specified Hypothetical bioactivity
IM-3 Imidazolidin-2,4-dione 5-(4-ethylphenyl), 3-phenyl Strecker synthesis CNS activity
IM-7 Imidazolidin-2,4-dione 5-(4-isopropylphenyl), 3-phenyl Strecker synthesis Cardiovascular effects

Pyran-2,4-dione Derivatives ()

Structural Similarities :

  • Dione Motif : Both classes share the 2,4-dione functional group, which influences electronic properties and hydrogen-bonding capabilities.
  • Substituent Effects: β-enamino groups in pyran-2,4-diones (e.g., compound 2a) may parallel the amino group in the quinazoline derivative.

Key Differences :

  • Core Heterocycle : Pyran-2,4-diones have a six-membered oxygen-containing ring, contrasting with the nitrogen-rich quinazoline.
  • Electronic Properties : DFT calculations show pyran-2,4-diones (e.g., 2a) exhibit higher dipole moments (polarity) due to asymmetric substituents. The quinazoline derivative’s nitro group may further enhance its electron-deficient character .
  • Crystal Packing : H...H and O...H interactions dominate pyran-2,4-dione stability, whereas quinazoline derivatives may prioritize π-π stacking due to aromaticity .

4-Nitroisoxazolin-5(2H)-ones ()

Functional Group Parallels :

  • Nitro Group : Both classes feature nitro substituents, which can act as electron-withdrawing groups or participate in cycloaddition reactions.

Key Differences :

  • Reactivity : 4-Nitroisoxazolin-5(2H)-ones undergo transformations to nitrile oxides and amidoximes under mild conditions. The quinazoline derivative’s nitro group may instead facilitate nucleophilic aromatic substitution or reduction reactions.
  • Core Heterocycle : The isoxazoline ring lacks the fused bicyclic structure of quinazoline, limiting its conjugation and stability .

Q & A

Q. Q1. What are the key considerations for synthesizing 5-Amino-6-nitroquinazolin-2,4-dione with high purity?

  • Methodological Answer :
    Synthesis requires precise control of nitration and reduction steps (common in heterocyclic chemistry). Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions. Purification via column chromatography with silica gel (eluent: chloroform/methanol gradients) ensures removal of nitro-reduction byproducts. Confirm purity via HPLC with UV detection (λ = 254 nm) and cross-validate with 1^1H/13^13C NMR .

Q. Q2. How can researchers characterize the structure of this compound and confirm its identity?

  • Methodological Answer :
    Combine spectroscopic techniques:
    • IR spectroscopy : Identify nitro (1520–1350 cm1^{-1}) and carbonyl (1700–1650 cm1^{-1}) groups.
    • NMR : 1^1H NMR detects aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.5–6.5 ppm). 13^13C NMR confirms quinazoline ring carbons (δ 150–160 ppm).
    • Mass spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]+^+ .

Q. Q3. What solvents and pH conditions affect the stability of this compound during storage?

  • Methodological Answer :
    Conduct stability studies using UPLC under varied conditions:
    • Solvents : Avoid DMSO (promotes nitro group decomposition). Use methanol or acetonitrile for short-term storage.
    • pH : Stable at pH 5–7 (neutral buffers like PBS). Degradation accelerates in acidic (pH < 3) or alkaline (pH > 9) conditions .

Advanced Research Questions

Q. Q4. How can researchers optimize reaction yields using statistical experimental design (DoE)?

  • Methodological Answer :
    Apply factorial design (e.g., 2k^k factorial) to screen variables:
    • Factors : Temperature (80–120°C), reaction time (4–12 hrs), catalyst concentration (0.1–1.0 mol%).
    • Response : Yield (%) measured via HPLC.
      Use ANOVA to identify significant interactions and optimize via response surface methodology (RSM) .

Q. Q. Q5. How to resolve contradictions in pharmacological data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :
    • Replicate assays : Use standardized protocols (e.g., MTT assay for cytotoxicity under normoxic vs. hypoxic conditions).
    • Control variables : Validate cell line viability, solvent effects (DMSO ≤ 0.1%), and batch-to-batch compound purity.
    • Cross-validate : Compare with orthogonal techniques (e.g., apoptosis assays via flow cytometry) .

Q. Q6. What computational approaches predict the interaction of this compound with biological targets?

  • Methodological Answer :
    • Molecular docking : Use AutoDock Vina with protein structures (PDB ID) to identify binding poses.
    • DFT calculations : Analyze nitro group reactivity (HOMO-LUMO gaps) and charge distribution.
    • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. Q7. How to design experiments for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :
    • Systematic substitution : Modify nitro/amino groups or quinazoline ring substituents.
    • In vitro testing : Prioritize derivatives with logP < 3 (Lipinski’s rule) for solubility.
    • Data clustering : Use PCA to group bioactivity profiles and identify key structural motifs .

Q. Q8. What advanced analytical methods detect degradation products of this compound?

  • Methodological Answer :
    • LC-HRMS : Hyphenated with Q-TOF for accurate mass determination of nitro-reduction byproducts.
    • HPLC-DAD : Monitor degradation kinetics at multiple wavelengths (e.g., 254 nm and 280 nm).
    • Isotopic labeling : Use 15^{15}N-labeled compounds to trace nitro group fate .

Q. Q9. How to correlate in vitro potency with in vivo pharmacokinetics for this compound?

  • Methodological Answer :
    • PK/PD modeling : Integrate in vitro IC50_{50} with plasma protein binding (equilibrium dialysis) and clearance rates (microsomal stability assays).
    • Bioavailability studies : Administer via IV and oral routes in rodent models; quantify plasma levels via LC-MS/MS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.